3-([1,2,4]Triazolo[4,3-b]pyridazin-6-ylthio)propanoic acid
Overview
Description
“3-([1,2,4]Triazolo[4,3-b]pyridazin-6-ylthio)propanoic acid”, also known as TTPA, is a chemical compound with a unique structure1. It has been of great interest in scientific research1.
Synthesis Analysis
The synthesis of “3-([1,2,4]Triazolo[4,3-b]pyridazin-6-ylthio)propanoic acid” is not explicitly mentioned in the available resources. However, it’s worth noting that the compound has a purity of 95%2.Molecular Structure Analysis
The molecular formula of “3-([1,2,4]Triazolo[4,3-b]pyridazin-6-ylthio)propanoic acid” is C8H8N4O2S1. Its molecular weight is 224.24 g/mol1.
Chemical Reactions Analysis
Specific chemical reactions involving “3-([1,2,4]Triazolo[4,3-b]pyridazin-6-ylthio)propanoic acid” are not provided in the available resources.Physical And Chemical Properties Analysis
The physical and chemical properties of “3-([1,2,4]Triazolo[4,3-b]pyridazin-6-ylthio)propanoic acid” include its molecular formula (C8H8N4O2S), molecular weight (224.24 g/mol)1, and a purity of 95%2.Scientific Research Applications
Antiviral Activity
3-([1,2,4]Triazolo[4,3-b]pyridazin-6-ylthio)propanoic acid derivatives have been explored for their potential antiviral properties. For instance, compounds with the triazolopyridazine structure have shown promising antiviral activity against hepatitis A virus (HAV), as demonstrated by Shamroukh and Ali (2008) in their study using plaque reduction infectivity assay to determine virus count reduction due to treatment with these compounds (Shamroukh & Ali, 2008).
Chemical Synthesis and Structure Analysis
The synthesis and structure of triazolopyridazine derivatives have been a focus of research, with studies describing various methods for their preparation. For example, Biagi et al. (1997) reported on the preparation of new triazolopyridazines starting from corresponding triazolopyridazines through condensation processes (Biagi et al., 1997). Sallam et al. (2021) conducted structural analysis and density functional theory calculations on a synthesized triazolopyridazine compound, providing insights into its molecular structure and interactions (Sallam et al., 2021).
Antimicrobial and Antifungal Activities
Research has also explored the antimicrobial and antifungal properties of triazolopyridazine compounds. El-Salam et al. (2013) synthesized various derivatives and tested their antimicrobial activity, finding some compounds to be highly responsive against gram-positive and gram-negative bacteria as well as fungi (El-Salam et al., 2013).
Antitumor and Cytotoxic Activities
The potential of triazolopyridazine derivatives in antitumor and cytotoxic applications has also been investigated. Mamta et al. (2019) synthesized a series of triazolopyridazines and evaluated their cytotoxic activities against various cell lines, revealing that some compounds exhibited potent cytotoxic activity (Mamta et al., 2019).
Energy Material Applications
Chen et al. (2021) utilized the triazolopyridazine structure in constructing new high-energy materials with low sensitivity, demonstrating its potential in energetic material applications (Chen et al., 2021).
Safety And Hazards
The safety and hazards associated with “3-([1,2,4]Triazolo[4,3-b]pyridazin-6-ylthio)propanoic acid” are not specified in the available resources.
Future Directions
The future directions for “3-([1,2,4]Triazolo[4,3-b]pyridazin-6-ylthio)propanoic acid” are not specified in the available resources. However, given its unique structure, it may continue to be of interest in scientific research1.
Please note that this information is based on the available resources and may not be exhaustive or up-to-date. For more detailed information, please refer to the relevant scientific literature and safety data sheets.
properties
IUPAC Name |
3-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2S/c13-8(14)3-4-15-7-2-1-6-10-9-5-12(6)11-7/h1-2,5H,3-4H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRWYTTJFMMIWBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN2C1=NN=C2)SCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-([1,2,4]Triazolo[4,3-b]pyridazin-6-ylthio)propanoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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